molecular formula C16H16N4O B1381087 (2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile CAS No. 1808896-24-3

(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B1381087
CAS No.: 1808896-24-3
M. Wt: 280.32 g/mol
InChI Key: HHBHIXXUERQSOC-XJKSGUPXSA-N
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Description

(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Bassyouni et al. (2012) reports on the synthesis of a series of derivatives, including (2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile, and their evaluation for antioxidant and antimicrobial activities. The compounds showed significant activity against various bacteria and fungi, indicating potential applications in antimicrobial treatments (Bassyouni et al., 2012).

Multicomponent Combinatorial Synthesis

  • Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives, including those similar to this compound. This approach, conducted in water at ambient temperature, suggests a potential for eco-friendly and efficient synthesis methods for these compounds (Kumaravel & Vasuki, 2009).

Anticancer and Antitumor Applications

  • Research by Elewa et al. (2021) on related pyridine-carbonitrile compounds, which included the synthesis of derivatives with structures akin to this compound, demonstrated notable antibacterial and antitumor activities. This suggests a potential application in developing anticancer treatments (Elewa et al., 2021).

Structural and Pharmacological Analysis

  • A study by Ryzhkova et al. (2023) on derivatives of chromeno[2,3-b]pyridine, which are structurally related to this compound, focused on their synthesis and assessment of ADME (absorption, distribution, metabolism, and excretion) properties. This research points to the potential of these compounds in pharmacological applications, especially considering their pharmacokinetic properties (Ryzhkova et al., 2023).

Novel Synthetic Routes and Potential Applications

  • Patil and Mahulikar (2013) describe an innovative protocol for synthesizing carbonitrile derivatives, which may include compounds similar to this compound. These synthetic routes could pave the way for the development of new pharmaceuticals and materials (Patil & Mahulikar, 2013).

Properties

IUPAC Name

(2R,3R)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-19-15(21)7-13(8-17)16(19)14-9-18-20(11-14)10-12-5-3-2-4-6-12/h2-6,9,11,13,16H,7,10H2,1H3/t13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBHIXXUERQSOC-XJKSGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@@H](CC1=O)C#N)C2=CN(N=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
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(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
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(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
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(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 5
(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 6
(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carbonitrile

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